3-methoxypyrazine-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxypyrazine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H5FN2O3S. It is a sulfonyl fluoride derivative of methoxypyrazine, characterized by the presence of a methoxy group at the 3-position and a sulfonyl fluoride group at the 2-position of the pyrazine ring.
Preparation Methods
One common method is the direct fluorosulfonylation of methoxypyrazine using fluorosulfonylating reagents such as sulfuryl fluoride gas (SO2F2) or solid reagents like FDIT and AISF . The reaction conditions often require the presence of a base to facilitate the formation of the sulfonyl fluoride group.
Industrial production methods may involve the large-scale synthesis of the compound using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
3-Methoxypyrazine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Hydrolysis: The sulfonyl fluoride group is susceptible to hydrolysis, leading to the formation of the corresponding sulfonic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions are typically sulfonamides, sulfonate esters, and sulfonic acids.
Scientific Research Applications
3-Methoxypyrazine-2-sulfonyl fluoride has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various biologically active molecules and functional materials.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
Chemical Biology: It is used in the study of protein-ligand interactions and the development of chemical probes for biological systems.
Materials Science: The compound’s unique structural features make it useful in the design and synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methoxypyrazine-2-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can irreversibly modify the active site of the enzyme, leading to its inactivation .
Comparison with Similar Compounds
3-Methoxypyrazine-2-sulfonyl fluoride can be compared with other sulfonyl fluoride derivatives and methoxypyrazine compounds. Similar compounds include:
3-Methoxypyrazine-2-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl fluoride group, which affects its reactivity and biological activity.
3-Methoxypyrazine-2-sulfonic Acid: The sulfonic acid derivative is more hydrophilic and can participate in different types of chemical reactions compared to the sulfonyl fluoride.
3-Alkyl-2-Methoxypyrazines: These compounds have alkyl groups at the 3-position instead of the sulfonyl fluoride group, leading to different chemical and biological properties.
Properties
CAS No. |
2091137-58-3 |
---|---|
Molecular Formula |
C5H5FN2O3S |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
3-methoxypyrazine-2-sulfonyl fluoride |
InChI |
InChI=1S/C5H5FN2O3S/c1-11-4-5(12(6,9)10)8-3-2-7-4/h2-3H,1H3 |
InChI Key |
ZIMJZSGDFYITAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CN=C1S(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.